molecular formula C18H15N5O2 B2776757 1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 724739-24-6

1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2776757
CAS No.: 724739-24-6
M. Wt: 333.351
InChI Key: XHURYSXEIICRES-UHFFFAOYSA-N
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Description

The compound 1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to the pyridopyrrolopyrimidine class, a heterocyclic scaffold known for its diverse biological activities, including antimicrobial and anticancer properties . Its structure features a pyrido-pyrrolo-pyrimidine core substituted with a methyl group at position 1, an oxo group at position 4, and a carboxamide moiety linked to a pyridin-3-ylmethyl group. This substitution pattern is critical for modulating solubility, target affinity, and metabolic stability.

Properties

IUPAC Name

6-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-22-14(17(24)20-11-12-5-4-7-19-10-12)9-13-16(22)21-15-6-2-3-8-23(15)18(13)25/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHURYSXEIICRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound has the following chemical formula: C18H15N5O2C_{18}H_{15}N_{5}O_{2} and a molecular weight of 333.34 g/mol. Its structural complexity includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core which is known for diverse biological activities.

Research indicates that the compound exhibits inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The mechanism involves:

  • Inhibition of FGFR signaling : This pathway is crucial for tumor proliferation and survival. In vitro studies have shown that the compound can significantly inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting migration and invasion .
  • Antiviral Activity : Recent studies have explored its potential as an antiviral agent against COVID-19. The compound demonstrated over 90% inhibition of viral growth in Vero cells with minimal cytotoxic effects .

Biological Activity Overview

Activity Description IC50 Values
FGFR InhibitionSignificant inhibition of FGFR1, 2, and 3 leading to reduced tumor cell proliferationFGFR1: 7 nM; FGFR2: 9 nM; FGFR3: 25 nM
Anticancer PropertiesInduces apoptosis in breast cancer cells (4T1) and inhibits cell migrationIC50 values vary by cell type
Antiviral PropertiesEffective against COVID-19 with high inhibition rates at low concentrations>90% inhibition at two concentrations

Case Study 1: Anticancer Activity

A study evaluated the effects of the compound on breast cancer cells (4T1). Results indicated that treatment led to significant apoptosis and reduced migration capabilities. The compound's ability to target FGFRs was highlighted as a key mechanism in its anticancer activity .

Case Study 2: Antiviral Testing

In a separate investigation focused on COVID-19, derivatives of the compound were tested for their antiviral efficacy. The results showed that most derivatives exhibited potent anti-COVID-19 activity while maintaining low cytotoxicity against Vero cells, making them promising candidates for further development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs differ primarily in their carboxamide substituents and core modifications. Key examples include:

Compound Name R1 (Core) R2 (Carboxamide) Molecular Formula Molar Mass (g/mol) Key Properties/Activity
Target Compound : 1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-...-2-carboxamide 1-methyl Pyridin-3-ylmethyl C21H17N5O2* ~379.4† Hypothesized enhanced solubility & kinase affinity
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-...-carboxamide 1,9-dimethyl 3-Methoxypropyl C22H25N5O3 419.47 Moderate antimicrobial activity
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-...-carboxamide 1-(3-methoxypropyl) 4-Isopropylphenyl C24H26N4O3 418.5 High biofilm inhibition potential
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-...-carboxamide 1-(3-methoxypropyl), 9-methyl 2-Phenylethyl C24H26N4O3 418.49 Predicted pKa = 14.76; moderate lipophilicity
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-...-carboxamide 1-benzyl, 7-methyl 4-Methylphenyl C26H22N4O2 422.48 Enhanced tumor cell line inhibition

*Inferred from structural analogs; †Calculated based on molecular formula.

Key Observations :

  • Pyridinyl vs. Aryl Substituents : The target compound’s pyridin-3-ylmethyl group likely improves water solubility compared to purely aromatic substituents (e.g., 4-methylphenyl in ), while retaining π-π stacking interactions for target binding .
  • Core Methylation: 1-Methylation (target compound) vs.
  • Methoxypropyl Chains : Compounds with 3-methoxypropyl groups (e.g., ) exhibit higher molar masses (~418–419 g/mol) and increased flexibility, which may improve membrane permeability but reduce metabolic stability compared to the target’s shorter pyridinylmethyl chain.

Comparison :

  • The target compound’s synthesis would mirror methods in , but its pyridin-3-ylmethylamine coupling step distinguishes it from analogs like (using 2-phenylethylamine) or (using 4-isopropylphenylamine).
  • Substituents with bulky groups (e.g., benzyl in ) require optimized coupling conditions to avoid low yields .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with pyrido-pyrimidine precursors. A general procedure includes:

  • Step 1 : Condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine) to form an intermediate aldehyde .
  • Step 2 : Cyclization via sodium methoxide in methanol, followed by acidification to yield the carboxylic acid derivative .
  • Step 3 : Amidation with pyridin-3-ylmethylamine using coupling agents (e.g., EDC/HOBt) in DMF or THF to finalize the carboxamide moiety .
    Key parameters include reaction time (1–2 h per step), temperature (room temperature to 60°C), and solvent polarity adjustments to optimize intermediates’ solubility .

Basic: What analytical techniques are used to characterize this compound?

Standard characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6) to confirm structural integrity, with peaks for methyl groups (δ ~3.94 ppm) and aromatic protons (δ 7.07–8.84 ppm) .
  • Mass Spectrometry (MS) : CI or ESI-MS to verify molecular weight (e.g., m/z 244.1 [M+H]+^+) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Basic: What are the hypothesized biological targets of this compound?

This pyrido-pyrimidine derivative is proposed to target:

  • Kinases : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Inflammatory Pathways : Modulation of COX-2 or NF-κB signaling based on anti-inflammatory activity in related analogs .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance intermediate solubility and reactivity .
  • Catalyst Selection : Compare Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclization efficiency .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, pH, and stoichiometry .
    For example, increasing sodium methoxide concentration from 10 mmol to 15 mmol improved cyclization yields by 12% in analogous syntheses .

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays .
  • Purity Verification : Re-test activity after repurifying the compound via preparative HPLC to rule out impurity interference .
  • Structural Confirmation : Ensure no batch-to-batch degradation by comparing NMR/MS data with published spectra .

Advanced: What computational methods are used to study its interaction mechanisms?

  • Molecular Docking : Simulate binding to kinase active sites (e.g., EGFR PDB: 1M17) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
  • QM/MM Calculations : Study electronic interactions at catalytic sites to guide structure-activity relationship (SAR) optimization .

Advanced: How to address spectral complexity in NMR analysis?

  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic protons and carbons .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 60°C .
  • Deuterated Solvents : Switch from DMSO-d6_6 to CDCl3_3 if proton exchange broadens critical peaks .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEG groups at the carboxamide moiety .
  • Co-solvent Systems : Use Cremophor EL/ethanol (1:1) or cyclodextrin inclusion complexes .
  • Salt Formation : Screen with HCl or sodium salts to enhance aqueous solubility .

Advanced: How to address reproducibility issues in synthesis across labs?

  • Strict Moisture Control : Use Schlenk lines for moisture-sensitive steps (e.g., amidation) .
  • Detailed Reaction Logs : Document exact stirring rates, solvent lot numbers, and heating/cooling gradients .
  • Inter-lab Calibration : Share reference NMR samples to standardize spectral interpretation .

Advanced: How to validate kinase inhibition specificity?

  • Kinase Profiling Panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to confirm binding site specificity .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization .

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